molecular formula C11H16O B8725239 3-(2,3-Dimethylphenyl)-1-propanol

3-(2,3-Dimethylphenyl)-1-propanol

Cat. No.: B8725239
M. Wt: 164.24 g/mol
InChI Key: WAKRZUVRHRIHCE-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-1-propanol is a propanol derivative featuring a dimethyl-substituted phenyl group at the third carbon of the propanol chain. Its molecular formula is inferred as C₁₁H₁₆O (based on IUPAC nomenclature), with a molecular weight of 164.24 g/mol.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O/c1-9-5-3-6-11(10(9)2)7-4-8-12/h3,5-6,12H,4,7-8H2,1-2H3

InChI Key

WAKRZUVRHRIHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCCO)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

Phenyl-Substituted Propanols

3,3-Diphenyl-1-propanol (C₁₅H₁₆O, MW: 212.29 g/mol) Features two phenyl groups at the third carbon, increasing molecular weight and hydrophobicity. Applications: Likely used as a building block in polymer chemistry or pharmaceuticals due to its rigid aromatic structure .

Applications: Possible intermediate in agrochemical synthesis (e.g., pesticides) .

Amino-Functionalized Propanols

D(+)-2-Amino-3-phenyl-1-propanol (C₉H₁₃NO, MW: 151.20 g/mol) Contains an amino group at the second carbon, introducing basicity and hydrogen-bonding capability. Applications: Chiral synthon in pharmaceutical manufacturing (e.g., β-blockers) .

(S)-3-Dimethylamino-3-phenylpropanol Combines dimethylamino and phenyl groups, enabling dual functionality (basic and aromatic interactions). Applications: Potential use in drug discovery for central nervous system (CNS) targets .

Heteroatom-Modified Propanols

3-[3-(Dimethylamino)phenoxy]-1-propanol (C₁₁H₁₇NO₂, MW: 207.26 g/mol) Incorporates an ether linkage and dimethylamino group, enhancing solubility in polar solvents. Safety: Classified under GHS guidelines (UN 3259) due to flammability and toxicity risks .

3-(Methylthio)-1-propanol (C₄H₁₀OS, MW: 106.18 g/mol) Methylthio (-SMe) substituent contributes to sulfur-containing flavor compounds. Applications: Key aroma component in fermented foods (e.g., vinegar, wine) .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
3-(2,3-Dimethylphenyl)-1-propanol C₁₁H₁₆O 164.24 2,3-Dimethylphenyl Research chemical
3,3-Diphenyl-1-propanol C₁₅H₁₆O 212.29 Phenyl (×2) Polymer/pharmaceutical synthesis
3-(3-Chloro-2-methylphenyl)-1-propanol C₁₀H₁₃ClO 184.67 Chloro, methyl Agrochemical intermediate
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Amino, phenyl Chiral drug synthesis
3-(Methylthio)-1-propanol C₄H₁₀OS 106.18 Methylthio Flavor additive

Key Research Findings

  • Lipophilicity Trends: The dimethylphenyl group in this compound increases logP compared to phenylpropanols like 3,3-Diphenyl-1-propanol, suggesting better membrane permeability .
  • Reactivity Differences: Amino-substituted analogues (e.g., D(+)-2-Amino-3-phenyl-1-propanol) exhibit higher nucleophilicity, enabling participation in condensation reactions absent in the dimethylphenyl variant .
  • Flavor vs. Synthesis Roles: While 3-(Methylthio)-1-propanol is pivotal in food flavoring, the dimethylphenyl derivative’s lack of volatile thio groups limits its role in aroma chemistry .

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